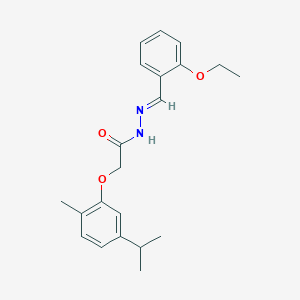

![molecular formula C24H29N3O3 B5555958 3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)

3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves multi-step pathways, often starting from simpler aromatic amines or nitriles. For example, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was synthesized from 2-nitroaniline through a series of reactions including cyclization and aromatic substitutions (Guillon et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a diazaspiro[4.5]decane core, often with various substituents. X-ray diffraction analysis has been used to determine the crystal structures of related compounds, revealing configurations such as planar furan rings and chair conformation cyclohexane rings (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their interaction with different reagents leading to various derivatives. These reactions often involve substitutions at the spiro center or at the nitrogen atoms of the diazaspiro[4.5]decane framework. For instance, acylation and cyclization reactions have been used to produce different spirocyclic compounds with potential biological activities (Farag et al., 2008).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of 3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives has been explored for various biological activities. One of the significant areas of research includes the synthesis and evaluation of these compounds for their antihypertensive activities. A study by Caroon et al. (1981) on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents, with specific derivatives showing significant activity as alpha-adrenergic blockers in animal models Caroon et al., 1981.

Additionally, Smith et al. (1995) described the synthesis of spiropiperidines, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant antagonist activity against NK2 receptor-induced bronchoconstriction in animal models, highlighting their potential in treating respiratory conditions Smith et al., 1995.

Antimicrobial Applications

Research into the antimicrobial properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has also been conducted. Patel et al. (2015) investigated the synthesis and antimicrobial activity of various spiro thiazolinone heterocyclic compounds. Their findings suggested that the fusion of heterocyclic rings in these compounds enhances their antimicrobial activities, indicating their potential in developing new antimicrobial agents Patel et al., 2015.

Anticancer and Antidiabetic Research

Further studies have expanded into the anticancer and antidiabetic potential of spirothiazolidines analogs, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. Flefel et al. (2019) developed a series of spirothiazolidines analogs showing significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic activities, demonstrating their potential as multifunctional therapeutic agents Flefel et al., 2019.

Propriétés

IUPAC Name |

3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-19(21-7-3-2-4-8-21)17-27-18-24(30-23(27)29)11-14-26(15-12-24)22(28)10-9-20-6-5-13-25-16-20/h2-8,13,16,19H,9-12,14-15,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCCIBMAHSBTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC2(CCN(CC2)C(=O)CCC3=CN=CC=C3)OC1=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

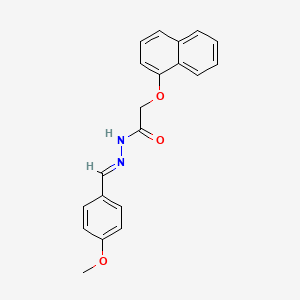

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

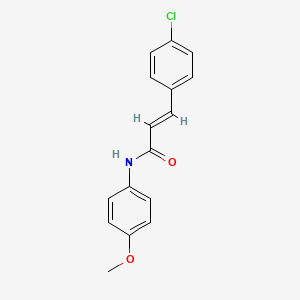

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)

![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)

![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)

![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)